molecular formula C9H12O2 B121337 4-Ethyl-2-methoxyphenol CAS No. 2785-89-9

4-Ethyl-2-methoxyphenol

Cat. No. B121337
CAS RN: 2785-89-9
M. Wt: 152.19 g/mol
InChI Key: CHWNEIVBYREQRF-UHFFFAOYSA-N
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Description

4-Ethyl-2-methoxyphenol is a chemical compound that has been studied for its presence in wines and its potential as a metabolite of chlorophenolic compounds. It is related to a family of methoxyphenols, which are known for their ability to form strong hydrogen bonds and are fragments of various antioxidants and biologically active molecules .

Synthesis Analysis

The synthesis of 4-Ethyl-2-methoxyphenol involves the use of deuterium-labelled standards, which are synthesized and utilized in assays for quantitative determination in complex matrices such as wine . The synthesis of related compounds, such as chlorinated 4-Methoxyphenols, involves partial methylation of p-hydroquinone and chlorinated p-hydroquinones, with purification steps including flash chromatography . These methods are indicative of the synthetic approaches that could be applied to 4-Ethyl-2-methoxyphenol and its derivatives.

Molecular Structure Analysis

Spectroscopic methods, such as NMR and mass spectrometry, are used to confirm the purity and structure of synthesized methoxyphenols . Additionally, X-ray diffraction techniques and density functional theory (DFT) calculations provide insights into the molecular structure and intermolecular interactions of related compounds . These techniques would be relevant for analyzing the molecular structure of 4-Ethyl-2-methoxyphenol.

Chemical Reactions Analysis

The reactivity of methoxyphenols can be studied through various spectroscopic and computational methods. For instance, the electronic structure, molecular electrostatic potential, and natural bond orbital analysis can reveal the reactivity patterns of these compounds . Theoretical and experimental studies on related compounds have shown that they can undergo intramolecular proton transfer and form hydrogen-bonded assemblages, which could also be expected for 4-Ethyl-2-methoxyphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols, such as standard molar enthalpies of formation, vapor pressure, and vaporization enthalpies, can be studied through thermochemical, calorimetric, and quantum-chemical methods . These properties are crucial for understanding the behavior of 4-Ethyl-2-methoxyphenol in various environments, including its potential role in wine flavoring and as a metabolite of chlorophenolic compounds .

Scientific Research Applications

Thermochemistry and Molecular Interactions

4-Ethyl-2-methoxyphenol, as a methoxyphenol derivative, is part of a group of compounds known for forming strong intermolecular and intramolecular hydrogen bonds. These characteristics are significant in the study of antioxidants and biologically active molecules. Methoxyphenols like 4-Ethyl-2-methoxyphenol have been a subject of comprehensive studies involving thermochemical properties, such as vapor pressure, vaporization enthalpies, and fusion enthalpies, alongside spectroscopic and quantum-chemical analysis (Varfolomeev et al., 2010).

Schiff Base Ligands and Antimicrobial Activity

Methoxyphenol derivatives have been utilized in the synthesis of Schiff bases, which are known for their antimicrobial properties. Research on imino-4-methoxyphenol thiazole-derived Schiff bases highlighted their moderate activity against certain bacteria and fungi, suggesting their potential in antimicrobial applications (Vinusha et al., 2015).

Atmospheric Chemistry and Environmental Impact

Studies have also explored the atmospheric reactions of methoxyphenols like 4-Ethyl-2-methoxyphenol, particularly their interactions with nitrate radicals. These reactions are essential in understanding the environmental impact and atmospheric lifetime of these compounds, along with their degradation products (Wei et al., 2018).

Biological Monitoring and Toxicity Assessment

Research has extended into the biological monitoring of wood smoke exposure through the measurement of urinary methoxyphenols, including 4-Ethyl-2-methoxyphenol. This approach is crucial in assessing environmental exposure and potential health impacts (Dills et al., 2001).

Applications in Wine Analysis

In the field of oenology, 4-Ethyl-2-methoxyphenol has been measured in wines using stable isotope dilution assays. This method provides accurate quantification of methoxyphenols in wines, assisting in quality control and flavor profiling (Rayne & Eggers, 2007).

Role in Polymerization Processes

4-Ethyl-2-methoxyphenol derivatives have been found to participate in polymerization processes. For example, in horseradish-catalyzed polymerization, the phenolic moiety of certain derivatives reacts selectively, leading to cross-linking at relatively low temperatures (Uyama et al., 1998).

Safety And Hazards

When handling 4-Ethyl-2-methoxyphenol, personal protective equipment/face protection should be worn . Ensure adequate ventilation . Avoid dust formation . Do not get in eyes, on skin, or on clothing . Avoid ingestion and inhalation .

Future Directions

The development of a new extraction and purification method of 4-Ethyl-2-methoxyphenol based on the reaction mechanism between the chemical and calcium ion is a promising future direction .

properties

IUPAC Name

4-ethyl-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWNEIVBYREQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047038
Record name 4-Ethyl-2-methoxyphenol
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Molecular Weight

152.19 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless, oily liquid, warm, sweet, spicy, medicinal odour
Record name 4-Ethyl-2-methoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040175
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Ethylguaiacol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

235.00 to 236.00 °C. @ 760.00 mm Hg
Record name 4-Ethyl-2-methoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040175
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Solubility

slightly soluble in water; miscible in oils, miscible (in ethanol)
Record name 4-Ethylguaiacol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.056-1.066
Record name 4-Ethylguaiacol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Ethyl-2-methoxyphenol

CAS RN

2785-89-9, 29760-89-2
Record name 4-Ethylguaiacol
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Record name 4-Ethylguaiacol
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Record name Ethylguaiacol
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Record name 4-Ethyl-2-methoxyphenol
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Record name Phenol, 4-ethyl-2-methoxy-
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Record name 4-Ethyl-2-methoxyphenol
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Record name 4-ethylguaiacol
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Record name 4-ETHYLGUAIACOL
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Record name 4-Ethyl-2-methoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-7 °C
Record name 4-Ethyl-2-methoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Acetovanillone (Aldrich, 11.0 g, 66 mmol) was dissolved in absolute ethanol (200 ml) and added to 1.5 g of 5% palladium on carbon. A few drops of concentrated hydrochloric acid were added and the mixture hydrogenated on a shaker at 42 psi. The reaction mixture was filtered through Celite, and the filtrate was concentrated to afford 10.3 g of a golden liquid. This was diluted with water, extracted with diethyl ether and the organic phase was washed with water and sodium bicarbonate. The solvent was dried (MgSO4) and concentrated to afford 9.3 g of a slightly yellow liquid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,860
Citations
S Rayne, NJ Eggers - Journal of Chromatography A, 2007 - Elsevier
… However, no studies to date have used a SIDA method for 4-ethyl-2-methoxyphenol, thus … derivatives of both 4-ethylphenol and 4-ethyl-2-methoxyphenol, develop a SIDA method for …
Number of citations: 17 www.sciencedirect.com
J Yin, D Wang, Z Zheng, Y Ye, S Li, X Jia - ACS omega, 2021 - ACS Publications
… Chemical reagents used in this work including 4-ethyl-2-methoxyphenol (98.0%), phenol (99.5… 4-Ethyl-2-methoxyphenol with analytical standard (≥98.0%) was purchased from Sigma-…
Number of citations: 3 pubs.acs.org
E Suhartono, A Biworo, PB Santosa… - … Series: Earth and …, 2022 - iopscience.iop.org
… Gibbs energy of the 4-ethyl-2-methoxyphenol compound is more … or interact with 4ethyl-2-methoxyphenol compounds. Interaction … Thus, the binding of 4-ethyl-2-methoxyphenol and 1,3-…
Number of citations: 4 iopscience.iop.org
JA Pino - Food chemistry, 2014 - Elsevier
… -furfural, phenol, 2-methoxyphenol, 4-ethyl-2-methoxyphenol, and 2,6-dimethoxyphenol. Application … , 4-ethyl-2-methoxyphenol, 2-methylphenol were the most odour-active compounds. …
Number of citations: 35 www.sciencedirect.com
JA Pino, S Tolle, R Gök, P Winterhalter - Food chemistry, 2012 - Elsevier
… lactone, 4-methyl-2-methoxyphenol, 4-ethyl-2-methoxyphenol, 4-propyl-2-methoxyphenol, … lower OAV was integrated by γ-nonalactone, 4-ethyl-2-methoxyphenol, 2-phenylethanol, 3-…
Number of citations: 97 www.sciencedirect.com
PJ Moore, NL Reagan-Wallin, KF Haynes, AJ Moore - Nature, 1997 - nature.com
… When either 2-methylthiazolidine or 4-ethyl-2-methoxyphenol was increased, there was an … effects of 2-methylthiazolidine and 4-ethyl-2-methoxyphenol; increasing all three compounds …
Number of citations: 124 www.nature.com
TP McGovern, TL Ladd Jr - Journal of economic entomology, 1988 - academic.oup.com
… In this study, two new compounds-4-ethyl-2methoxyphenol and 4-butyl-2-methoxyphenolhave been shown to be attractants for the NCR. Also, two conclusions can be drawn from this …
Number of citations: 6 academic.oup.com
D Kridelbaugh, S Hughes, T Allen… - Journal of applied …, 2010 - academic.oup.com
… and 4‐ethyl‐2‐methoxyphenol was achieved at wavelengths of 276 nm for excitation and 308 nm for emission. Limits of detection for 4‐ethylphenol and 4‐ethyl‐2‐methoxyphenol were …
Number of citations: 7 academic.oup.com
JL Bolton, E Comeau, V Vukomanovic - Chemico-biological interactions, 1995 - Elsevier
… 4-Ethyl-2-methoxyphenol (EMP) was synthesized using an analogous procedure with 4-hydroxy-3-methoxybenzaldehyde as the starting material, ‘H-NMR (CDC13) 6 1.21 (t, J= 7.5 Hz, …
Number of citations: 70 www.sciencedirect.com
LM Seitz, MS Ram - Journal of agricultural and food chemistry, 2000 - ACS Publications
… Samples with highest levels of 4-ethyl-2-methoxyphenol (4-ethylguaiacol, XI) were mostly corn and generally did not contain 1,2,3-trimethoxybenzene (XV), whereas samples with XV …
Number of citations: 26 pubs.acs.org

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